![molecular formula C15H15ClN4O B6453501 5-chloro-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzoxazole CAS No. 2549025-20-7](/img/structure/B6453501.png)
5-chloro-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzoxazole (CMPB) is a synthetic compound with a wide range of applications in scientific research. It has been studied for its potential to act as a therapeutic agent for various diseases, such as cancer, diabetes, and Alzheimer’s disease. CMPB has also been studied for its potential to act as a catalyst in organic synthesis reactions.
Scientific Research Applications
5-chloro-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzoxazole has been studied for its potential to act as a therapeutic agent for various diseases, such as cancer, diabetes, and Alzheimer’s disease. This compound has been found to inhibit the growth of cancer cells in vitro and in vivo, and has been shown to improve the symptoms of diabetes in animal models. This compound has also been studied for its potential to act as a catalyst in organic synthesis reactions. In this regard, this compound has been found to be effective in catalyzing the formation of a variety of organic compounds, such as amides, esters, and ethers.
Mechanism of Action
Biochemical Pathways
Without specific target identification, it’s challenging to accurately summarize the affected biochemical pathways and their downstream effects. Pyrazole derivatives have been reported to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, and antiviral effects . Therefore, the compound could potentially influence multiple biochemical pathways.
Pharmacokinetics
The compound is predicted to have a density of 140±01 g/cm3, a melting point of 164 °C, and a boiling point of 3395±420 °C . It is soluble in some polar organic solvents but insoluble in water . These properties could influence its bioavailability and pharmacokinetic profile.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the compound is stable under normal temperature and pressure conditions . Additionally, its interaction with other molecules in the biological system could influence its efficacy.
Advantages and Limitations for Lab Experiments
5-chloro-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzoxazole has a number of advantages and limitations for use in lab experiments. One of the advantages of this compound is its low toxicity, which makes it a safe and effective compound to use in lab experiments. In addition, this compound is relatively stable and can be stored for long periods of time without significant degradation. On the other hand, this compound is not very soluble in water, which can make it difficult to use in experiments that require aqueous solutions.
Future Directions
The potential future directions for 5-chloro-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzoxazole research are numerous. One potential direction is to further investigate its potential therapeutic effects, particularly in the treatment of cancer, diabetes, and Alzheimer’s disease. Another potential direction is to explore its potential use as a catalyst in organic synthesis reactions. In addition, this compound could be further studied for its potential to act as an antioxidant, anti-inflammatory, and neuroprotective agent. Finally, this compound could be further studied for its potential to interact with various receptors and enzymes involved in the regulation of cell growth and proliferation.
Synthesis Methods
5-chloro-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzoxazole can be synthesized by a three-step process. In the first step, 4-methyl-1H-pyrazol-1-ylmethyl (PMP) is reacted with 1-chloro-3-methyl-1,3-benzoxazole (CMB) in the presence of a base catalyst to form this compound (this compound). In the second step, PMP is reacted with CMB in the presence of a strong acid catalyst to form this compound (this compound). In the third step, this compound is reacted with a base catalyst to form the desired product.
properties
IUPAC Name |
5-chloro-2-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]-1,3-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4O/c1-10-5-17-20(6-10)9-11-7-19(8-11)15-18-13-4-12(16)2-3-14(13)21-15/h2-6,11H,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGCVWRPUESIVGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC2CN(C2)C3=NC4=C(O3)C=CC(=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.